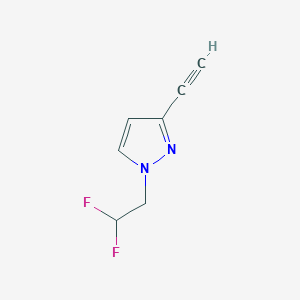

1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable component in drug design and development. The ethynyl group further enhances its reactivity, allowing for diverse chemical transformations.

Mechanism of Action

Target of Action

The 2,2-difluoroethyl group is known to be a lipophilic hydrogen bond donor in medicinal chemistry , which could potentially interact with various proteins or enzymes in the body.

Mode of Action

The presence of the 2,2-difluoroethyl group suggests that it might interact with its targets through hydrogen bonding . The incorporation of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity .

Biochemical Pathways

The compound’s structure suggests that it could potentially influence a variety of biochemical pathways, particularly those involving proteins or enzymes that interact with lipophilic hydrogen bond donors .

Pharmacokinetics

Compounds with similar structures, such as 2’,2’-difluoro-2’-deoxycytidine (dfdc), have been shown to be rapidly inactivated by cytidine deaminase (cd) metabolism to 2’,2’-difluoro-2’-deoxyuridine (dfdu), resulting in poor oral bioavailability .

Result of Action

Based on the compound’s structure, it can be hypothesized that it may influence the function of proteins or enzymes that interact with lipophilic hydrogen bond donors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole typically involves the reaction of 3-ethynylpyrazole with 2,2-difluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the difluoroethyl halide, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The difluoroethyl group can be reduced to form ethyl derivatives.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides.

Major Products:

Oxidation: Formation of 1-(2,2-difluoroethyl)-3-oxo-pyrazole.

Reduction: Formation of 1-(2,2-difluoroethyl)-3-ethylpyrazole.

Substitution: Formation of halogenated pyrazoles or alkylated derivatives.

Scientific Research Applications

1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

- 1-(2,2-Difluoroethyl)-3-methylpyrazole

- 1-(2,2-Difluoroethyl)-3-phenylpyrazole

- 1-(2,2-Difluoroethyl)-3-ethynyl-1H-pyrazole

Uniqueness: this compound stands out due to the presence of both the difluoroethyl and ethynyl groups. This combination imparts unique reactivity and binding properties, making it a versatile compound in drug design. The difluoroethyl group enhances metabolic stability, while the ethynyl group provides a handle for further chemical modifications.

Biological Activity

1-(2,2-Difluoroethyl)-3-ethynyl-1H-pyrazole is a fluorinated organic compound that belongs to the pyrazole class of heterocycles. Its unique structural features, including a difluoroethyl substituent and an ethynyl group, suggest potential applications in medicinal chemistry and agrochemical development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8F2N2

- Molecular Weight : Approximately 174.16 g/mol

- Structure : The compound consists of a pyrazole ring with a 2,2-difluoroethyl group at one position and an ethynyl group at another.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities relevant to medicinal chemistry. These include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to biological receptors, influencing their activity and leading to therapeutic effects.

- Antimicrobial Activity : Initial findings suggest it may possess antimicrobial properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may influence enzyme activity through mechanisms such as:

- Competitive Inhibition : Competing with substrates for enzyme binding sites.

- Allosteric Modulation : Binding to sites other than the active site, leading to conformational changes in the enzyme.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound. Here are some notable findings:

Table 1: Summary of Biological Activities

Detailed Findings

- Anti-inflammatory Activity : A related study indicated that compounds within the pyrazole class exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound could have similar effects .

- Antimicrobial Effects : Research into structurally similar pyrazoles has shown promising antimicrobial activities against various bacterial strains, indicating potential for this compound in treating infections .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain derivatives of pyrazoles could act as selective COX inhibitors, which are crucial in managing inflammatory diseases .

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-3-ethynylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c1-2-6-3-4-11(10-6)5-7(8)9/h1,3-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXWDVVVRQVTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN(C=C1)CC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.